molecular formula C17H27N3O B3056498 2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)- CAS No. 71861-62-6

2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)-

Cat. No.: B3056498
CAS No.: 71861-62-6
M. Wt: 289.4 g/mol
InChI Key: CZORWHFLOXPOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)- is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)- typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 2-propyl halide to introduce the propyl group at the 2-position.

    Amination: The resulting intermediate is further reacted with diethylamine to introduce the diethylamino group at the 1-position.

    Hydroxylation: Finally, the hydroxyl group is introduced at the 3-position through a suitable hydroxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to achieve high yields and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propanol, 1-(diethylamino)-3-(2-methyl-1-benzimidazolyl)-
  • 2-Propanol, 1-(diethylamino)-3-(2-ethyl-1-benzimidazolyl)-
  • 2-Propanol, 1-(diethylamino)-3-(2-butyl-1-benzimidazolyl)-

Uniqueness

2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds. The presence of the propyl group at the 2-position and the diethylamino group at the 1-position may influence its binding affinity, selectivity, and overall pharmacokinetic profile.

Properties

IUPAC Name

1-(diethylamino)-3-(2-propylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-4-9-17-18-15-10-7-8-11-16(15)20(17)13-14(21)12-19(5-2)6-3/h7-8,10-11,14,21H,4-6,9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZORWHFLOXPOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC(CN(CC)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00992572
Record name 1-(Diethylamino)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71861-62-6
Record name 2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071861626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Diethylamino)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)-
Reactant of Route 2
Reactant of Route 2
2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)-
Reactant of Route 3
2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)-
Reactant of Route 4
Reactant of Route 4
2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)-
Reactant of Route 5
Reactant of Route 5
2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)-
Reactant of Route 6
Reactant of Route 6
2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.